Cas no 165454-06-8 (Cbz-NH-PEG2-CH2COOH)

Cbz-NH-PEG2-CH2COOH 化学的及び物理的性質
名前と識別子
-
- 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid
- Cb-NH-PEG2-CH2COOH
- 2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
- 8-CBzamino-3,6-dioxaoctanoic acid
- CBZ-8-AMINO-3,6-DIOXAOCTANOIC ACID DCHA
- Cbz-NH-PEG2-CH2COOH.DCHA
- CBZ-AEEA.DCHA
- 2-[2-(Cbz-amino)ethoxy]ethoxyacetic acid
- CBZ-AEEA
- 8-Benzyloxycarbonylamino-3,6-dioxaoctanoic acid
- Cbz-8-amino-3,6-dioxaoctanoic acid dicyclohexyamine salt
- CBZ-NH-PEG2-CH2COOH
- AK128311
- GWUWSVXMAZFFNT-UHFFFAOYSA-N
- CBZ-NH-PEG2-acetic acid
- CBZ-8-Amino-3,6-dioxaoctanoic acid
- AM808138
- AX8250102
- 8-(benzyloxycarbonyl-amino)-3,6-dioxaoctanoic acid
- 2-(2-(2-Benzylox
- Cbz-N-Amido-PEG2-CH2COOH
- O11043
- SY109261
- AC-32528
- AKOS016013205
- 2-[2-(Benzyloxycarbonylaminoethoxy)-ethoxy]-acetic Acid
- 2-(2-(2-Benzyloxycarbonylaminoethoxy)ethoxy)acetic acid
- SCHEMBL127760
- 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oicacid
- DS-5801
- 3,6,11-Trioxa-9-azadodecanoic acid, 10-oxo-12-phenyl-
- CS-0116291
- 165454-06-8
- 2-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethoxy]acetic acid
- [2-(2-{[(BENZYLOXY)CARBONYL]AMINO}ETHOXY)ETHOXY]ACETIC ACID
- MFCD23379879
- EN300-7378918
- DTXSID90448977
- DB-136863
- HY-135923
- Cbz-NH-PEG2-CH2COOH
-
- MDL: MFCD23379879
- インチ: 1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17)
- InChIKey: GWUWSVXMAZFFNT-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])OC([H])([H])C(=O)O[H])C([H])([H])C([H])([H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 297.12123733g/mol
- どういたいしつりょう: 297.12123733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 11
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.233±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 506.6±45.0°C at 760 mmHg
- フラッシュポイント: Not available
- ようかいど: 微溶性(8.6 g/l)(25ºC)、
- じょうきあつ: Not available
Cbz-NH-PEG2-CH2COOH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD250102)
Cbz-NH-PEG2-CH2COOH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186931-1g |
Cbz-NH-PEG2-CH2COOH |
165454-06-8 | 97% | 1g |
¥373 | 2023-04-15 | |
eNovation Chemicals LLC | D755493-5g |
3,6,11-Trioxa-9-azadodecanoic acid, 10-oxo-12-phenyl- |
165454-06-8 | 95+% | 5g |
$145 | 2024-06-07 | |
Chemenu | CM250115-5g |
3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid |
165454-06-8 | 95% | 5g |
$421 | 2021-06-16 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0017-50g |
2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic Acid |
165454-06-8 | 95% | 50g |
$1450 | 2023-09-07 | |
Chemenu | CM250115-10g |
3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid |
165454-06-8 | 95% | 10g |
$701 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL198-5g |
Cbz-NH-PEG2-CH2COOH |
165454-06-8 | 95+% | 5g |
1490.0CNY | 2021-07-10 | |
Enamine | EN300-7378918-1.0g |
2-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethoxy]acetic acid |
165454-06-8 | 1g |
$671.0 | 2023-05-25 | ||
MedChemExpress | HY-135923-500mg |
Cbz-NH-PEG2-CH2COOH |
165454-06-8 | 500mg |
¥350 | 2024-04-19 | ||
Enamine | EN300-7378918-10.0g |
2-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethoxy]acetic acid |
165454-06-8 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-7378918-0.5g |
2-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethoxy]acetic acid |
165454-06-8 | 0.5g |
$645.0 | 2023-05-25 |
Cbz-NH-PEG2-CH2COOH 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
Cbz-NH-PEG2-CH2COOHに関する追加情報
Recent Advances in the Application of Cbz-NH-PEG2-CH2COOH (CAS: 165454-06-8) in Chemical Biology and Pharmaceutical Research
The compound Cbz-NH-PEG2-CH2COOH (CAS: 165454-06-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and targeted delivery systems. This research brief aims to provide an overview of the latest advancements and findings related to this compound, highlighting its potential in various therapeutic and diagnostic applications.
Cbz-NH-PEG2-CH2COOH is a carbobenzyloxy (Cbz)-protected amine-terminated polyethylene glycol (PEG) linker with a carboxylic acid functional group. The PEG spacer (PEG2) enhances solubility and reduces immunogenicity, making it an ideal candidate for bioconjugation strategies. Recent studies have explored its utility in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), where it serves as a stable and biocompatible linker.
One of the most notable applications of Cbz-NH-PEG2-CH2COOH is in the development of targeted cancer therapies. Researchers have utilized this compound to conjugate cytotoxic agents to tumor-specific antibodies or peptides, enabling selective delivery to cancer cells while minimizing off-target effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a Cbz-NH-PEG2-CH2COOH-linked ADC in preclinical models of breast cancer, showing significant tumor regression with reduced systemic toxicity.
In addition to its role in drug delivery, Cbz-NH-PEG2-CH2COOH has been employed in the development of novel imaging agents. A recent study in Bioconjugate Chemistry reported the synthesis of a fluorescent probe using this linker, which exhibited high stability and specificity for tumor-associated antigens. This innovation holds promise for improving the accuracy of cancer diagnostics and monitoring therapeutic responses in real-time.
Beyond oncology, Cbz-NH-PEG2-CH2COOH has found applications in the field of neurodegenerative diseases. Researchers have leveraged its bioconjugation capabilities to develop peptide-based therapeutics for Alzheimer's and Parkinson's diseases. A 2022 study in ACS Chemical Neuroscience highlighted the use of this linker to enhance the blood-brain barrier penetration of neuroprotective peptides, offering a potential breakthrough in the treatment of these debilitating conditions.
The chemical stability and biocompatibility of Cbz-NH-PEG2-CH2COOH have also made it a valuable tool in proteomics and chemical biology. Its ability to form stable amide bonds with primary amines has facilitated the development of novel probes for protein labeling and interaction studies. Recent advancements in mass spectrometry-based proteomics have utilized this linker to identify and quantify protein-protein interactions with high precision.
Despite its many advantages, challenges remain in the optimization of Cbz-NH-PEG2-CH2COOH-based conjugates. Issues such as linker stability in vivo, conjugation efficiency, and scalability of synthesis are areas of active research. A 2023 review in Advanced Drug Delivery Reviews emphasized the need for further studies to address these limitations and unlock the full potential of this versatile compound.
In conclusion, Cbz-NH-PEG2-CH2COOH (CAS: 165454-06-8) represents a powerful tool in modern chemical biology and pharmaceutical research. Its applications span drug delivery, diagnostics, and proteomics, with ongoing studies continually expanding its utility. As research progresses, this compound is poised to play an increasingly critical role in the development of next-generation therapeutics and diagnostic tools.
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